Differentiated Mechanism of Action: Dual-Target Inhibition Profile Versus Single-Target Fungicidal Dicarboximides
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide exhibits a distinct dual-target inhibition profile, acting as both a mitochondrial cytochrome bc1 reductase inhibitor [1] and a protoporphyrinogen oxidase (PPO) inhibitor [2]. This contrasts sharply with related dicarboximide fungicides like captan, captafol, and folpet, which are thiophthalimides and function via a different primary mechanism involving reaction with thiols. The dual action provides a unique tool for studying cross-talk between mitochondrial respiration and heme/chlorophyll biosynthesis pathways, a feature not replicable by single-mechanism analogs [3].
| Evidence Dimension | Primary Biochemical Target(s) |
|---|---|
| Target Compound Data | Cytochrome bc1 reductase (Complex III) and Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) |
| Comparator Or Baseline | Captan (N-(trichloromethylthio)-4-cyclohexene-1,2-dicarboximide): Fungicidal activity via non-specific thiol reactivity [3]. Captafol: Thiophthalimide fungicide [3]. Folpet: Thiophthalimide fungicide [3]. |
| Quantified Difference | Qualitative difference in mechanism of action; target compound is a specific enzyme inhibitor of two distinct pathways, while comparators are primarily multi-site thiol-reactive fungicides. |
| Conditions | Based on established biochemical classification and enzyme inhibition data [1][2]. |
Why This Matters
This dual-target inhibition profile is essential for research applications requiring the simultaneous interrogation of mitochondrial respiration and porphyrin biosynthesis, a capability not provided by common dicarboximide fungicides.
- [1] Tebu-bio. (n.d.). Product Ref: 10-3243: Cytochrome bc1 reductase inhibitor. tebubio.com. View Source
- [2] PubChem. (2025). Compound Summary for Chlorphthalim. National Center for Biotechnology Information. View Source
- [3] Haz-Map. (2019). Captafol. haz-map.com. View Source
